![molecular formula C12H10ClNO3S B2468305 4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride CAS No. 1279219-24-7](/img/structure/B2468305.png)
4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . They are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Scientific Research Applications
Medicinal Chemistry and Therapeutic Potentials
Oxazole derivatives serve as valuable intermediates for synthesizing new chemical entities in medicinal chemistry. The 4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride scaffold has been explored for various therapeutic applications:
Antimicrobial Activity: Researchers have investigated oxazole derivatives for their antimicrobial properties. These compounds exhibit potential against bacteria (e.g., S. aureus, S. pyogenes, P. aeruginosa, E. coli) and fungi (e.g., C. albicans, A. niger, A. clavatus) .
Conclusion
Mechanism of Action
Target of Action
The primary target of 4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes. They play a crucial role in maintaining pH and fluid balance in various tissues and organs .
Mode of Action
4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby disrupting the balance of pH and fluid in tissues where hCA II is active .
Biochemical Pathways
The inhibition of hCA II affects several biochemical pathways. It disrupts the reabsorption of bicarbonate ions in the kidneys, leading to an increase in urinary bicarbonate excretion . This can affect the body’s acid-base balance and may have downstream effects on other physiological processes.
properties
IUPAC Name |
4-(2-cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-18(15,16)10-5-3-8(4-6-10)11-7-14-12(17-11)9-1-2-9/h3-7,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNBVYARAONGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)C3=CC=C(C=C3)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropyl-1,3-oxazol-5-yl)benzenesulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.